molecular formula C15H18N2O3 B5854955 N-(2,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

N-(2,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B5854955
M. Wt: 274.31 g/mol
InChI Key: BEBDVUXUGWQEKU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethylphenyl group attached to a 3-(2,5-dioxopyrrolidin-1-yl)propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 2,4-dimethylphenylamine and 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the synthesis process.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted products with new functional groups replacing the original ones

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound with applications in drug discovery and development.

    Materials Science: Explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biochemical pathways.

    Modulation of Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can be compared with other similar compounds, such as:

    N-(2,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)butanamide: Differing by an additional carbon in the alkyl chain.

    N-(2,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)pentanamide: Differing by two additional carbons in the alkyl chain.

    N-(2,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)hexanamide: Differing by three additional carbons in the alkyl chain.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-3-4-12(11(2)9-10)16-13(18)7-8-17-14(19)5-6-15(17)20/h3-4,9H,5-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBDVUXUGWQEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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